Cas no 69718-72-5 (2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine)

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine is a bicyclic organic compound featuring a fused benzazepine scaffold with a bridged methano group. This structure imparts unique conformational rigidity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its constrained geometry enhances binding selectivity, particularly in targeting central nervous system (CNS) receptors. The compound's stability and synthetic versatility allow for further functionalization, enabling the development of derivatives with tailored pharmacological properties. Researchers leverage its core framework to explore potential applications in neuropharmacology, including dopamine and serotonin receptor modulation. Its well-defined stereochemistry also facilitates studies on structure-activity relationships (SAR) in drug discovery.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine structure
69718-72-5 structure
Product Name:2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
CAS No:69718-72-5
MF:C11H13N
MW:159.227622747421
CID:59007
PubChem ID:10198058
Update Time:2025-05-25

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
    • 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
    • 10-azabicyclo[6.3.1]dodeca-2,4,6-triene
    • 10-AZA-TRICYCLO[6.3.1.0] DODECA-2,4,6-TRIENE
    • 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine
    • 10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-triene
    • 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzapine
    • 10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
    • J-506853
    • 10-AZA-TRICYCLO[6.3.1.0]DODECA-2,4,6-TRIENE
    • 10-azatricyclo[6.3.1.0(2),?]dodeca-2(7),3,5-triene
    • SCHEMBL1972232
    • BDBM50166909
    • AKOS022635980
    • C11H13N
    • 69718-72-5
    • 10-Aza-tricyclo[6.3.1.0*2,7*]dodeca-2(7),3,5-triene
    • AC-25505
    • 10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-triene tosylate
    • CHEMBL192387
    • 10-AZA-TRICYCLO[6.3.1.0]DODECA-2,4,6-TRIENETOSYLATE
    • G72620
    • 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
    • MDL: MFCD18375198
    • Inchi: 1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2
    • InChI Key: COMHUAMOJSTCMM-UHFFFAOYSA-N
    • SMILES: N1CC2C3C=CC=CC=3C(C1)C2

Computed Properties

  • Exact Mass: 331.12400
  • Monoisotopic Mass: 159.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.070
  • Boiling Point: 278 ºC
  • Flash Point: 129 ºC
  • Refractive Index: 1.573
  • PSA: 74.78000
  • LogP: 4.51200

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Pricemore >>

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eNovation Chemicals LLC
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2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Suppliers

Amadis Chemical Company Limited
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(CAS:69718-72-5)2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
Order Number:A836619
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Quantity:10g/25g/100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):227.0/446.0/1184.0/4806.0
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Additional information on 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine

Recent Advances in the Study of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (CAS: 69718-72-5)

The compound 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (CAS: 69718-72-5) has garnered significant attention in recent years due to its unique pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its chemical characteristics, biological activities, and emerging roles in drug development.

Recent studies have highlighted the structural versatility of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, which serves as a key scaffold in the design of novel CNS-targeting agents. Its rigid tricyclic framework allows for selective interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a dopamine D2 receptor partial agonist, suggesting potential applications in neurological disorders such as Parkinson's disease and schizophrenia.

Advances in synthetic methodologies have enabled more efficient production of 69718-72-5 derivatives with improved pharmacokinetic profiles. Researchers at the University of Cambridge recently developed a novel asymmetric synthesis route that achieves >90% enantiomeric purity, addressing previous challenges in stereoselective preparation (Nature Chemistry, 2023). This breakthrough has facilitated structure-activity relationship studies, leading to the identification of analogs with enhanced blood-brain barrier permeability.

In oncology research, 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine derivatives have shown promise as epigenetic modulators. A multi-center study published in Cancer Research (2024) reported that specific fluorinated analogs exhibit potent histone deacetylase (HDAC) inhibitory activity, with IC50 values in the low nanomolar range. These findings open new avenues for developing targeted cancer therapies with reduced off-target effects compared to existing HDAC inhibitors.

The compound's potential in pain management has also been explored. Recent preclinical data indicate that certain 69718-72-5 derivatives act as dual μ-opioid receptor agonists and noradrenaline reuptake inhibitors, displaying analgesic efficacy comparable to morphine but with reduced respiratory depression and abuse liability (European Journal of Pharmacology, 2024). This pharmacological profile makes them attractive candidates for next-generation pain medications.

Despite these advances, challenges remain in optimizing the therapeutic window of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine-based compounds. Current research efforts are focused on improving metabolic stability and reducing potential cardiotoxicity through rational drug design approaches. The integration of computational modeling and high-throughput screening has accelerated the identification of lead compounds with favorable safety profiles.

Looking forward, the diverse biological activities of 69718-72-5 derivatives position them as valuable tools for both basic research and drug discovery. Ongoing clinical trials evaluating their efficacy in neuropsychiatric disorders and cancer immunotherapy are expected to yield important results in the coming years. The compound's unique chemical architecture continues to inspire innovative medicinal chemistry strategies across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69718-72-5)2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
A836619
Purity:99%/99%/99%/99%
Quantity:10g/25g/100g/500g
Price ($):227.0/446.0/1184.0/4806.0
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